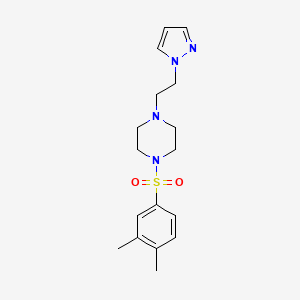
1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine is a novel compound that has garnered significant attention in the scientific community due to its potential applications in various fields. The compound is a piperazine derivative that has been synthesized through a series of chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine is not fully understood. However, it is believed that the compound works by inhibiting certain enzymes and signaling pathways that are involved in cancer cell growth, fungal growth, and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine are still being studied. However, preliminary studies have shown that the compound can inhibit the growth of cancer cells, inhibit fungal growth, and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine in lab experiments is that it has shown promising results in inhibiting the growth of cancer cells, fungal growth, and reducing inflammation. However, one of the limitations is that the mechanism of action is not fully understood, and more research is needed to fully understand the biochemical and physiological effects of the compound.
Direcciones Futuras
There are several future directions for research on 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine. Some of these directions include:
1. Further studies on the mechanism of action of the compound.
2. Studies on the compound's potential applications in other fields, such as neurodegenerative diseases and cardiovascular diseases.
3. Studies on the compound's potential side effects and toxicity.
4. Development of more efficient and cost-effective synthesis methods for the compound.
5. Studies on the compound's potential applications in combination therapy with other drugs.
Conclusion:
In conclusion, 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine is a novel compound that has potential applications in various fields of scientific research. The compound has shown promising results in inhibiting the growth of cancer cells, fungal growth, and reducing inflammation. However, more research is needed to fully understand the mechanism of action and the biochemical and physiological effects of the compound.
Métodos De Síntesis
The synthesis of 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine involves a series of chemical reactions. The first step involves the reaction of 1H-pyrazole with 2-bromoethylamine hydrobromide to form 2-(1H-pyrazol-1-yl)ethylamine. The second step involves the reaction of 2-(1H-pyrazol-1-yl)ethylamine with 3,4-dimethylbenzenesulfonyl chloride to form 2-(3,4-dimethylphenylsulfonyl)-1H-pyrazole. The final step involves the reaction of 2-(3,4-dimethylphenylsulfonyl)-1H-pyrazole with piperazine to form 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine.
Aplicaciones Científicas De Investigación
1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine has potential applications in various fields of scientific research. The compound has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its antifungal properties and has shown potential in treating fungal infections. Additionally, the compound has been studied for its anti-inflammatory properties and has shown potential in treating inflammatory diseases.
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-4-(2-pyrazol-1-ylethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c1-15-4-5-17(14-16(15)2)24(22,23)21-12-9-19(10-13-21)8-11-20-7-3-6-18-20/h3-7,14H,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCLTDWUUIVSHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CCN3C=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

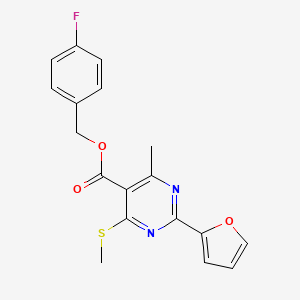

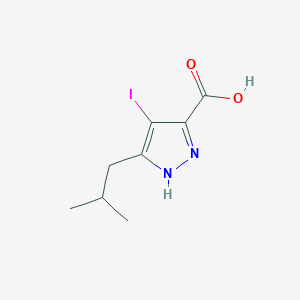


![2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2574182.png)
![N-butan-2-yl-2-[3-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2574184.png)
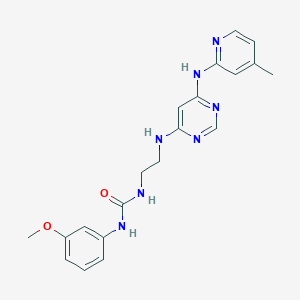

![(1S,5R,6S,7R)-4-oxo-3,10-dioxatricyclo[5.2.1.0^{1,5}]decane-6-carboxylic acid](/img/structure/B2574187.png)
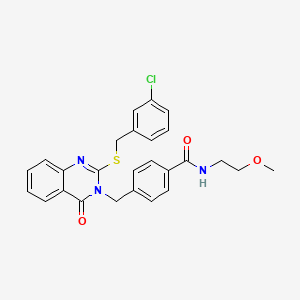
![1,7-bis(4-fluorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2574192.png)
![1-[4-(4-Fluorophenyl)piperazino]-3-(4-methoxyphenoxy)-2-propanol](/img/structure/B2574193.png)
